molecular formula C14H12O5 B5870548 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone

2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone

Cat. No.: B5870548
M. Wt: 260.24 g/mol
InChI Key: KNBIPKBLHVRQPL-UHFFFAOYSA-N
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Description

2-Phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone is an organic compound with the molecular formula C14H12O5. It is known for its unique structure, which includes a phenoxy group and a trihydroxyphenyl group connected by an ethanone linkage. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5/c15-11-7-6-10(13(17)14(11)18)12(16)8-19-9-4-2-1-3-5-9/h1-7,15,17-18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBIPKBLHVRQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)C2=C(C(=C(C=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone typically involves the reaction of 2,3,4-trihydroxybenzaldehyde with phenol in the presence of a suitable catalyst. The reaction conditions often include an acidic or basic medium to facilitate the formation of the desired product. The process may involve heating and stirring to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy or trihydroxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives of the phenoxy or trihydroxyphenyl rings.

Scientific Research Applications

2-Phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential antioxidant properties and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone exerts its effects involves interactions with various molecular targets. The compound’s phenolic groups can participate in redox reactions, influencing cellular oxidative stress levels. It may also interact with enzymes and receptors, modulating biochemical pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1-(2,3,4-trihydroxyphenyl)ethanone
  • 1-(3,4-Dihydroxyphenyl)ethanone
  • 2-(4-Propylphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone

Uniqueness

2-Phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone is unique due to its combination of a phenoxy group and a trihydroxyphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

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